2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide
Description
This compound features a propanamide backbone substituted with a 3,5-dimethylphenoxy group and two heterocyclic moieties: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) and a furan-2-ylmethyl group. The sulfone group enhances polarity, while the furan and dimethylphenoxy groups contribute to lipophilicity, influencing bioavailability and target binding .
Properties
Molecular Formula |
C20H25NO5S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C20H25NO5S/c1-14-9-15(2)11-19(10-14)26-16(3)20(22)21(12-18-5-4-7-25-18)17-6-8-27(23,24)13-17/h4-5,7,9-11,16-17H,6,8,12-13H2,1-3H3 |
InChI Key |
ZOZNHPUOQPVUBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C23H28N2O5S2
- SMILES : CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 477.15123 | 206.1 |
| [M+Na]+ | 499.13317 | 212.0 |
| [M+NH4]+ | 494.17777 | 213.2 |
| [M+K]+ | 515.10711 | 205.3 |
| [M-H]- | 475.13667 | 209.8 |
This data provides insights into the compound's ionization behavior and potential interactions in biological systems.
The biological activity of this compound is linked to several mechanisms, primarily involving:
- Antioxidant Properties : The compound may exert cytoprotective effects by activating the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress.
- Inhibition of Carcinogenic Effects : Preliminary studies suggest that it could inhibit DNA damage induced by carcinogens, offering potential chemopreventive properties.
Relevant Case Studies
-
Cytoprotection Against Carcinogens :
A study investigated the protective effects of a related compound on human colon fibroblast cells exposed to carcinogens. The findings indicated a significant reduction in DNA strand breaks and mitochondrial damage when cells were pretreated with the compound before exposure to harmful agents . -
Activation of Cytoprotective Enzymes :
The compound's ability to enhance the expression and activity of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST) was documented, suggesting its role in boosting cellular defense mechanisms . -
Impact on Nitrosative Stress :
Research highlighted that the compound mitigated nitrosative stress, which is often implicated in cellular damage during carcinogenesis . This finding underscores its potential as a therapeutic agent in cancer prevention.
Summary of Key Studies
These studies collectively illustrate the compound's potential as a chemopreventive agent through various biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The closest analog, 2-(4-Chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide (CAS: 620565-88-0, ), differs in two key aspects:
- Phenoxy Substituent: Chlorine (4-Cl) vs. methyl (3,5-dimethyl) groups.
- Heterocycle : Thiophen-2-ylmethyl vs. furan-2-ylmethyl.
Key Observations :
- The chlorine atom in the 4-chloro analog increases molecular weight and LogP compared to the target compound’s methyl groups.
Comparison with Propanamide Derivatives
Propanamide derivatives such as N-(3,4-dichlorophenyl)propanamide (propanil) and iprodione metabolite isomer () share the propanamide backbone but differ in substituents:
- Its mode of action involves inhibition of photosynthesis, suggesting that bulky substituents (e.g., heterocycles in the target compound) may shift biological activity toward non-herbicidal targets .
- Iprodione Metabolite : Contains a dichlorophenyl group and a trioxopyrimidinecarboxamide, highlighting how heterocyclic modifications influence metabolic stability.
Comparison with Hydroxamic Acids and Antioxidant Analogs
Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () exhibit antioxidant properties via radical scavenging. While the target compound lacks a hydroxamic acid group, its furan moiety may confer mild antioxidant activity, albeit weaker than dedicated hydroxamic acids .
Stereochemical and Pharmacokinetic Considerations
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide () demonstrate the impact of stereochemistry on bioactivity. The target compound’s stereochemistry (if chiral) could similarly affect receptor binding or metabolic pathways, though data are lacking .
Preparation Methods
Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine
The tetrahydrothiophene dioxide core is synthesized via oxidation of tetrahydrothiophene followed by regioselective bromination and amination. According to methods analogous to those described in patent CN108069831A, tetrahydrothiophene is treated with hydrogen peroxide in acetic acid to yield tetrahydrothiophene-1,1-dioxide. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation conditions produces 3-bromotetrahydrothiophene-1,1-dioxide. Amination is achieved via a Gabriel synthesis, where the bromide is displaced by potassium phthalimide, followed by hydrazinolysis to yield the free amine.
Key parameters :
Synthesis of 3,5-Dimethylphenoxypropanoyl Chloride
The 3,5-dimethylphenoxypropanoyl group is prepared by coupling 3,5-dimethylphenol with propanoyl chloride. A Friedel-Crafts acylation approach is employed, leveraging aluminum chloride (AlCl₃) as a catalyst. In a modified procedure from CN108069831A, 3,5-dimethylphenol is reacted with propanoyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature. The crude product is purified via vacuum distillation to yield 3,5-dimethylphenoxypropanoyl chloride.
Optimization notes :
-
Catalyst loading : 1.2 equiv. AlCl₃ ensures complete conversion without side products.
-
Temperature control : Maintaining sub-10°C during initial mixing prevents undesired polymerization.
Assembly of the Target Compound
N-Alkylation of 1,1-Dioxidotetrahydrothiophen-3-Amine
The furfuryl group is introduced via N-alkylation using furfuryl bromide. As demonstrated in analogous syntheses, the amine is dissolved in N,N-dimethylformamide (DMF) and treated with furfuryl bromide in the presence of sodium bicarbonate at 80°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.
Critical factors :
Amide Bond Formation
The final step involves coupling the N-alkylated amine with 3,5-dimethylphenoxypropanoyl chloride. A Schotten-Baumann reaction is employed, where the amine is stirred with the acyl chloride in a biphasic system of dichloromethane and aqueous sodium hydroxide (10%) at 0°C. The reaction proceeds rapidly, and the product precipitates upon neutralization. Recrystallization from ethanol yields the pure target compound.
Yield enhancement strategies :
-
Stoichiometry : 1.1 equiv. acyl chloride ensures complete consumption of the amine.
-
Temperature : Low temperatures minimize hydrolysis of the acyl chloride.
Reaction Optimization and Mechanistic Insights
Amidation Efficiency
The amidation step’s efficiency hinges on the reactivity of the acyl chloride and the steric environment of the amine. Computational studies suggest that the tetrahydrothiophene dioxide ring’s electron-withdrawing nature increases the amine’s nucleophilicity, facilitating attack at the carbonyl carbon. However, the bulky furfuryl and tetrahydrothiophene groups necessitate prolonged reaction times (4–6 hours) for complete conversion.
Byproduct Formation and Mitigation
Common byproducts include:
-
Diacylated amine : Forms if acyl chloride is in excess. Controlled addition and stoichiometry minimize this.
-
Hydrolyzed acyl chloride : Avoided by rigorous drying of solvents and reagents.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 2.1 Hz, 1H, furan-H), 6.85 (s, 2H, aryl-H), 4.52 (m, 1H, tetrahydrothiophene-H), 3.98 (d, J = 15.3 Hz, 2H, N-CH₂-furan), 2.31 (s, 6H, CH₃), 1.92–2.15 (m, 4H, tetrahydrothiophene-CH₂).
-
IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1310 cm⁻¹ (S=O symmetric stretch), 1140 cm⁻¹ (S=O asymmetric stretch).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
